

Laduviglusib vs other GSK3 inhibitors selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Laduviglusib

CAS No.: 252917-06-9

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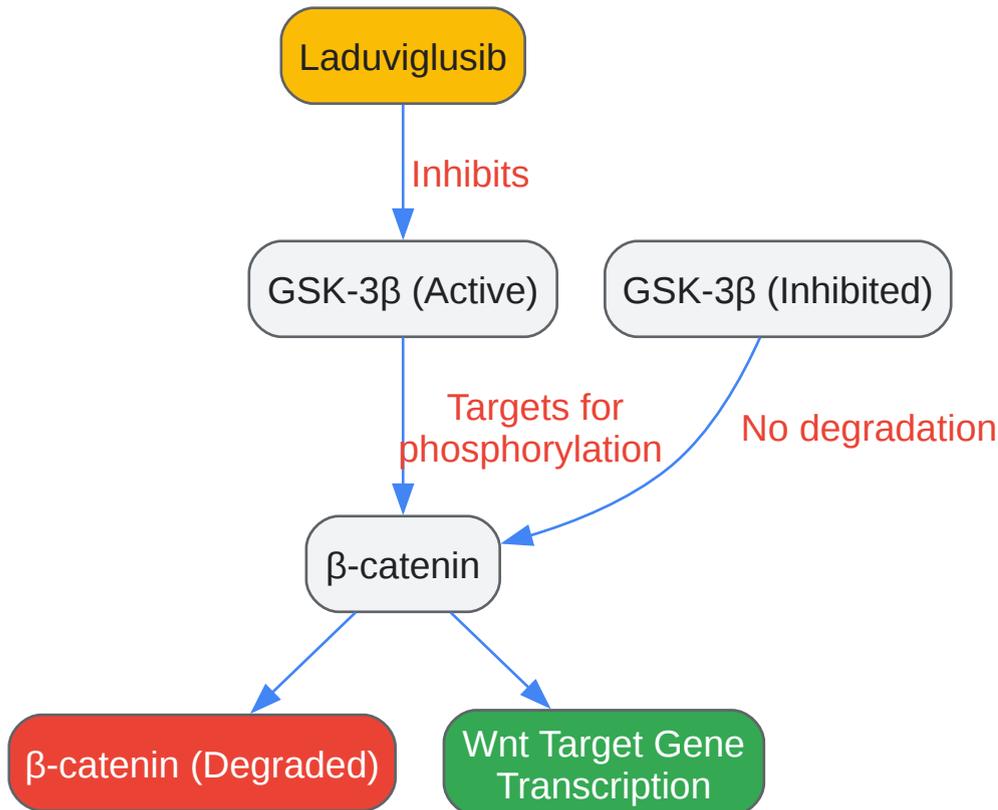
GSK-3 Inhibitors Comparison

Inhibitor Name	Primary Target(s)	Potency (IC50)	Key Selectivity Notes	Primary Research/Therapeutic Context
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| **Laduviglusib (CHIR-99021)** [1] [2] | GSK-3 α / GSK-3 β | GSK-3 α : 10 nM GSK-3 β : 6.7 nM [2] | >500-fold selectivity for GSK-3 over CDC2, ERK2, and other protein kinases [2]. | Neurodegenerative diseases [3], stem cell self-renewal [2], Wnt pathway activation [1] [2]. | | **SAR502250** [4] | GSK-3 | 12 nM (mouse & human) [4] | Described as a potent and selective inhibitor; detailed selectivity profile not provided [4]. | Neuropsychiatric symptoms in Alzheimer's disease models, tau hyperphosphorylation [4]. | | **Tideglusib** [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Alzheimer's disease, progressive supranuclear palsy (clinical phases) [5]. | | **9-ING-41** [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Anticancer drug (under clinical development) [5]. | | **LY2090314** [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Information missing | | **AZD-1080** [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Information missing |

Mechanism of Action and Experimental Analysis

Laduviglusib functions as an **ATP-competitive inhibitor**, binding directly to the ATP-binding site of GSK-3, which allows it to potently and selectively block the enzyme's activity [1]. A key functional consequence of this inhibition is the **activation of the Wnt/ β -catenin signaling pathway** [1] [2]. The following diagram illustrates this central mechanism:



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Experimental data supporting **Laduviglusib**'s strong binding to GSK-3 β comes from molecular docking studies, which show a binding affinity of **-8.7 kcal/mol** [6]. This indicates a highly stable and favorable interaction between the drug and its target protein.

Commonly cited experimental protocols for evaluating GSK-3 inhibitors like **Laduviglusib** include:

- **Enzymatic Assays: Homogeneous Time-Resolved Fluorescence (HTRF)** assays are used for high-throughput screening to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against the GSK-3 β enzyme [7].
- **Cellular Functional Assays:** Western blot analysis is employed to measure the reduction of phosphorylated tau (at specific sites like Ser396) in disease models, demonstrating the functional cellular consequence of GSK-3 inhibition [4].

- **Binding Mode Analysis: Molecular docking and molecular dynamics (MD) simulations** are used to predict and analyze the stability and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the ATP-binding site of GSK-3 β [6] [7].

Key Considerations for Researchers

When comparing GSK-3 inhibitors, it is important to note that the available data is often fragmented. The table above is a synthesis from various sources, and a direct, fully standardized comparison of all compounds under identical experimental conditions is not available in the literature I found.

For a complete and authoritative comparison, I recommend consulting specialized pharmacology databases (e.g., Guide to Pharmacology [1]) or primary research articles that conduct head-to-head profiling of multiple inhibitors.

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References

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